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molecular formula C6H12N2O B1388836 7-Methyl-1,4-diazepan-5-one CAS No. 90673-37-3

7-Methyl-1,4-diazepan-5-one

Cat. No. B1388836
M. Wt: 128.17 g/mol
InChI Key: BJPCEVKBOAXMAH-UHFFFAOYSA-N
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Patent
US07632829B2

Procedure details

A mixture of 7-methyl-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester (201 mg, 0.77 mmol) and palladium (10% on activated charcoal, 80 mg) in ethanol (2 ml) was stirred at room temperature under a hydrogen atmosphere (3 bar). After 20 h, the catalyst was removed by filtration and the filtrate evaporated to afford the title compound (81 mg, 82%). White solid,
Name
7-methyl-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH:17]([CH3:18])[CH2:16][C:15](=[O:19])[NH:14][CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:18][CH:17]1[NH:11][CH2:12][CH2:13][NH:14][C:15](=[O:19])[CH2:16]1

Inputs

Step One
Name
7-methyl-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester
Quantity
201 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCNC(CC1C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under a hydrogen atmosphere (3 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1CC(NCCN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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